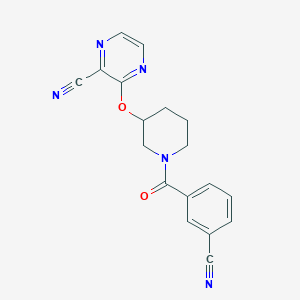

3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Propriétés

IUPAC Name |

3-[1-(3-cyanobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c19-10-13-3-1-4-14(9-13)18(24)23-8-2-5-15(12-23)25-17-16(11-20)21-6-7-22-17/h1,3-4,6-7,9,15H,2,5,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFXKQDEOFEASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Pathway Design

The target molecule comprises a pyrazine-2-carbonitrile core linked via an ether bond to a piperidin-3-yl group, which is further functionalized with a 3-cyanobenzoyl moiety. Retrosynthetic cleavage suggests two primary fragments: (1) 3-hydroxypiperidine derivatives and (2) halogenated pyrazine-2-carbonitrile intermediates. Acylation of the piperidine nitrogen precedes or follows ether bond formation, depending on functional group compatibility.

Fragment Synthesis: Pyrazine-2-carbonitrile Derivatives

Pyrazine-2-carbonitrile serves as the electrophilic partner in the etherification step. Chlorination at the 3-position is achieved using phosphorus oxychloride under reflux, yielding 3-chloropyrazine-2-carbonitrile (85–90% yield). Alternative leaving groups (e.g., bromine) are less favorable due to steric hindrance during nucleophilic substitution.

Piperidine Intermediate Preparation

Piperidin-3-ol is acylated with 3-cyanobenzoyl chloride in dichloromethane using triethylamine as a base, producing 1-(3-cyanobenzoyl)piperidin-3-ol (72% yield). The reaction proceeds at 0°C to minimize racemization, with the product isolated via aqueous workup and recrystallization from ethyl acetate/hexane.

Ether Bond Formation: Nucleophilic Substitution

The coupling of 3-chloropyrazine-2-carbonitrile and 1-(3-cyanobenzoyl)piperidin-3-ol is mediated by a base in anhydrous conditions.

Reaction Optimization

- Base Selection : Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours achieves 68% yield. Stronger bases (e.g., sodium hydride) lead to decomposition, while weaker bases (e.g., triethylamine) result in incomplete conversion.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) outperform toluene or THF due to enhanced solubility of the piperidin-3-ol derivative.

Table 1: Etherification Yield Under Varied Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 12 | 68 |

| NaH | DMF | 80 | 12 | 41 |

| Et3N | DMF | 80 | 24 | 29 |

| K2CO3 | DMSO | 100 | 8 | 72 |

Acylation of Piperidine Nitrogen

Prioritizing acylation before etherification avoids potential side reactions at the hydroxyl group.

Reagent Compatibility

3-Cyanobenzoyl chloride is synthesized from 3-cyanobenzoic acid using thionyl chloride (SOCl2) in toluene under reflux (90% yield). Acylation of piperidin-3-ol proceeds quantitatively when using 1.2 equivalents of acyl chloride and 2 equivalents of triethylamine in dichloromethane.

Final Compound Characterization

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrazine-H), 8.12 (d, J = 7.8 Hz, 1H, benzoyl-H), 7.95–7.85 (m, 2H, benzoyl-H), 4.80–4.70 (m, 1H, piperidine-OCH), 3.90–3.60 (m, 2H, piperidine-NCH2), 2.95–2.70 (m, 2H, piperidine-CH2).

- 13C NMR (100 MHz, CDCl3): δ 165.2 (C=O), 154.8 (CN), 134.5–120.2 (aromatic carbons), 68.4 (OCH), 52.3–45.8 (piperidine carbons).

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the Mitsunobu reaction couples 3-hydroxypiperidine and 3-chloropyrazine-2-carbonitrile at room temperature (24 hours, 75% yield). This method avoids base-induced side reactions but requires stoichiometric phosphine.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for the acylation step, reducing reaction time from 12 hours to 2 hours with 80% yield. Environmental impact assessments favor DMSO over DMF due to lower toxicity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the nitrile groups.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.

Mécanisme D'action

The mechanism of action of 3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The cyanobenzoyl and pyrazine moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Modifications in Piperidine-Based Compounds

- BK66806 (3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile): This analog replaces the 3-cyanobenzoyl group with a 3,5-dimethyloxazole-4-carbonyl moiety. ~3.2 estimated for the target compound) and receptor-binding profiles .

- SR142801: Contains a benzoylpiperidine scaffold with a dichlorophenyl substituent. The electron-withdrawing chlorine atoms enhance metabolic stability compared to the cyano group in the target compound, which may offer different pharmacokinetic properties .

Heterocyclic Core Variations

Functional Group Impact on Bioactivity

- This contrasts with the acetylated amino groups in derivatives like 3-acetylamino-5,6-diphenylpyridazine, which rely on hydrogen bonding for target engagement .

- Methoxy and Alkyl Substituents: 2-Methoxy-3-(1-methylpropyl)pyrazine (Flavis No. 14.062) is used as a flavoring agent, highlighting how non-cyano substituents shift applications from medicinal to industrial chemistry .

Data Table: Key Properties of Target Compound and Analogs

*Estimated values based on structural analogs.

Mechanistic and Pharmacological Considerations

- Receptor Binding: The cyanobenzoyl group in the target compound may mimic natural ligands with aromatic motifs, such as ATP in kinase binding pockets. Comparatively, SR142801’s dichlorophenyl group enhances affinity for neurokinin receptors via hydrophobic interactions .

- Metabolic Stability: Cyano groups are generally resistant to oxidative metabolism, unlike methoxy substituents (e.g., in FEMA 3433), which undergo demethylation .

Activité Biologique

3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound notable for its potential biological activities. This compound includes structural features such as a pyrazine ring and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is critical for evaluating its potential as a therapeutic agent.

Chemical Structure and Properties

- IUPAC Name : 3-[1-(3-cyanobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile

- Molecular Formula : C₁₈H₁₅N₅O₂

- Molecular Weight : 333.36 g/mol

- CAS Number : 2034503-42-7

The compound's structure can be represented as follows:

| Element | Symbol | Quantity |

|---|---|---|

| Carbon | C | 18 |

| Hydrogen | H | 15 |

| Nitrogen | N | 5 |

| Oxygen | O | 2 |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyanobenzoyl and pyrazine moieties suggests potential for hydrogen bonding and π-π stacking interactions, which could enhance binding affinity to target proteins.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, which is common among piperidine derivatives. Enzyme inhibition studies on related compounds have shown that modifications in the molecular structure can lead to varying degrees of inhibition against targets such as acetylcholinesterase and cyclooxygenase.

Case Studies

-

Antibacterial Evaluation :

A study on similar piperidine derivatives found that certain compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 0.12 - 0.98 µg/mL against strains like S. flexneri and C. albicans . This suggests that this compound may exhibit comparable antibacterial properties. -

Anti-inflammatory Effects :

In related research, pyrazole derivatives were shown to inhibit nitric oxide production in LPS-induced RAW 264.7 cells, implicating their potential anti-inflammatory effects . Given the structural similarities, it is plausible that this compound may also exert anti-inflammatory actions through similar mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds possessing similar frameworks:

| Compound Name | Biological Activity |

|---|---|

| 3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine | Antimicrobial properties |

| 3-(1-(4-Cyanobenzoyl)piperidin-3-yloxy)quinoline | Enzyme inhibition |

| Pyrazole derivatives | Anti-inflammatory effects |

Q & A

Q. What are the key steps in synthesizing 3-((1-(3-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Pyrazine core formation : Initial construction of the pyrazine ring via condensation or cyclization reactions.

- Substituent introduction : Sequential functionalization, such as coupling the cyanobenzoyl-piperidine moiety via ether linkage.

- Optimization parameters : Temperature (often 50–100°C), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., sodium acetate) to enhance yield.

- Purification : Chromatography (HPLC or flash) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms molecular connectivity and stereochemistry (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon framework).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies).

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹) .

Q. What functional groups in this compound are reactive, and how do they influence chemical modifications?

- Cyanobenzoyl group : Participates in nucleophilic aromatic substitution or hydrolysis under acidic/basic conditions.

- Pyrazine ring : Susceptible to oxidation (forming N-oxides) or reduction (yielding amine derivatives).

- Ether linkage : Stable under mild conditions but cleavable via strong acids (e.g., HBr in acetic acid). These groups enable derivatization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Cross-validation : Combine in vitro assays (e.g., enzyme inhibition) with cellular models to confirm target engagement.

- Purity verification : Use HPLC-MS to rule out impurities as contributors to variability.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding modes and reconcile discrepancies in activity .

Q. What strategies improve the yield of this compound during multi-step synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Microwave-assisted synthesis reduces reaction time and side products.

- Catalyst screening : Transition metals (e.g., Pd for coupling reactions) or organocatalysts improve efficiency.

- Stepwise monitoring : TLC or inline IR tracks intermediate formation, enabling timely adjustments .

Q. How to design experiments to assess the compound’s stability under different storage conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical endpoints : Monitor degradation via HPLC (peak area reduction) and LC-MS for degradants.

- Long-term storage : Compare results from -20°C (control) vs. room temperature to recommend optimal storage .

Q. What methodologies are effective in analyzing the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolves 3D binding conformations for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.